

# A Comparative Guide to the Specific Activity of Human Leptin (93-105)

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Compound of Interest

Compound Name: Leptin (93-105), human

Cat. No.: B15598952

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the specific activity of the human leptin fragment (93-105). We will explore its performance relative to full-length leptin and other key metabolic regulators, supported by available experimental data. This guide also details the experimental protocols used in these studies and visualizes the pertinent signaling pathways.

## **Quantitative Data Presentation**

The biological activity of Leptin (93-105) and related peptides has been investigated in various studies. The following tables summarize the quantitative data from key experiments, focusing on effects on body weight, food intake, and steroid secretion.

Table 1: Comparison of the In Vivo Effects of Leptin Fragments on Body Weight and Food Intake in ob/ob Mice

This table is based on a study by Grasso et al. (1997), which provides valuable insights into the activity of leptin fragments proximal to the 93-105 sequence. While the 93-105 fragment was not directly tested in this study for these endpoints, the data for surrounding fragments offer a comparative context.



Peptide Fragment	Dosage	Duration	Change in Body Weight (%)	Reduction in Food Intake (%)
Vehicle Control	-	28 days	+14.7%	-
Leptin (106-120)	1 mg/day, i.p.	28 days	+1.8%	15%
Leptin (116-130)	1 mg/day, i.p.	28 days	-3.4%	15%
Leptin (126-140)	1 mg/day, i.p.	28 days	+4.2%	15%
Leptin (136-150)	1 mg/day, i.p.	28 days	+20.3%	No significant reduction
Leptin (146-160)	1 mg/day, i.p.	28 days	+25.0%	No significant reduction
Leptin (156-167)	1 mg/day, i.p.	28 days	+24.8%	No significant reduction

Table 2: Effects of Leptin (93-105) and Full-Length Leptin on Steroid Hormone Secretion in Rats

This table summarizes findings from a study by Markowska et al. (2004), which directly assessed the in vivo effects of the human Leptin (93-105) fragment on adrenocortical steroid secretion.

Treatment	Dosage	Effect on Plasma Aldosterone	Effect on Plasma Corticosterone
Murine Leptin (1-147)	3 nmol/100g BW, s.c.	Enhanced	Enhanced
Human Leptin (93- 105)	3 nmol/100g BW, s.c.	Raised	Raised
Human Leptin (116- 130)	3 nmol/100g BW, s.c.	Raised	No significant effect
Human Leptin (138- 167)	3 nmol/100g BW, s.c.	Raised	No significant effect



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

## In Vivo Assessment of Leptin Fragments on Body Weight and Food Intake

Objective: To determine the effect of synthetic leptin fragments on body weight and food intake in a murine model of obesity.

Animal Model: Female C57BL/6J ob/ob mice, which are genetically deficient in leptin.

#### Procedure:

- Peptide Administration: Synthetic leptin fragments (e.g., 106-120, 116-130, etc.) were administered daily via intraperitoneal (i.p.) injection at a dose of 1 mg per mouse. A control group received vehicle injections.
- Duration: The study was conducted over a period of 28 days.
- Body Weight Measurement: The body weight of each mouse was recorded daily.
- Food Intake Measurement: Daily food consumption was measured for each mouse.
- Data Analysis: The percentage change in body weight from the initial weight was calculated.
  The reduction in food intake was determined by comparing the consumption in the peptidetreated groups to the vehicle control group. Statistical significance was determined using
  appropriate statistical tests (e.g., ANOVA).

## In Vivo Assessment of Leptin Fragments on Steroid Secretion

Objective: To evaluate the effect of leptin and its fragments on the secretion of aldosterone and corticosterone in rats.

Animal Model: Adult male rats.



#### Procedure:

- Peptide Administration: Murine leptin (1-147) and various human leptin fragments, including (93-105), were administered via three subcutaneous (s.c.) injections at a dose of 3 nmol/100 g of body weight. The injections were given 28, 16, and 4 hours before sacrifice.
- Blood Collection: At the end of the treatment period, blood samples were collected.
- Hormone Measurement: Plasma concentrations of aldosterone and corticosterone were determined using radioimmunoassay (RIA).
- Data Analysis: The hormone levels in the treated groups were compared to those in a control group that received vehicle injections.

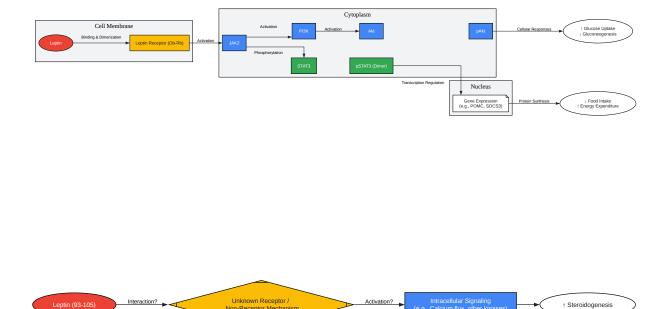
## **Signaling Pathways**

The signaling cascade initiated by full-length leptin is well-characterized. However, the precise signaling mechanism for the Leptin (93-105) fragment is not yet fully elucidated and may differ from the canonical pathway.

### **Full-Length Leptin Signaling Pathway**

Full-length leptin exerts its effects by binding to the long-form leptin receptor (Ob-Rb), which activates several intracellular signaling cascades, primarily the JAK/STAT and PI3K/Akt pathways.





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